N-(3-methoxyphenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide
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Overview
Description
N-(3-methoxyphenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is an organic compound characterized by the presence of methoxy and sulfonyl functional groups attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide typically involves a multi-step process. One common route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxyaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms N-(3-methoxyphenyl)-4-methoxybenzenesulfonamide.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with butanoyl chloride in the presence of a base like pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide involves its interaction with specific molecular targets. The methoxy and sulfonyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-4-methoxybenzenesulfonamide: Lacks the butanamide moiety.
N-(4-methoxyphenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide: Has a different substitution pattern on the aromatic ring.
Uniqueness
N-(3-methoxyphenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and sulfonyl groups attached to a butanamide backbone allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4-(4-methoxyphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-23-15-8-10-17(11-9-15)25(21,22)12-4-7-18(20)19-14-5-3-6-16(13-14)24-2/h3,5-6,8-11,13H,4,7,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGHQFJVKZLCOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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